Ethyl 2-({[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]carbonyl}amino)benzoate
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Overview
Description
ETHYL 2-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a quinoline moiety fused with a benzodioxole group, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Pd-catalyzed amination of fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or benzodioxole moieties using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding amines.
Scientific Research Applications
ETHYL 2-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of ETHYL 2-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer . The compound’s quinoline moiety can intercalate with DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(6-(3-bromobenzoyl)benzo[d][1,3]dioxol-5-yl)acetate: Similar in structure but with different substituents, affecting its reactivity and applications.
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole group and are studied for their anticancer properties.
Uniqueness
ETHYL 2-({[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is unique due to its combination of a quinoline core and a benzodioxole group, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C26H20N2O5 |
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Molecular Weight |
440.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(1,3-benzodioxol-5-yl)quinoline-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C26H20N2O5/c1-2-31-26(30)18-8-4-6-10-21(18)28-25(29)19-14-22(27-20-9-5-3-7-17(19)20)16-11-12-23-24(13-16)33-15-32-23/h3-14H,2,15H2,1H3,(H,28,29) |
InChI Key |
PKNPIDVHGBLRBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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